Glutathione amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

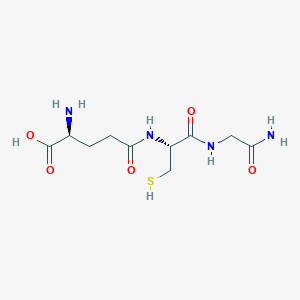

Glutathione amide is the dicarboxylic acid monoamide arising by formal condensation of the carboxylic acid group of the glycine residue of glutathione with ammonia. It is a glutathione derivative, a tripeptide and a dicarboxylic acid monoamide. It is a tautomer of a this compound zwitterion.

Aplicaciones Científicas De Investigación

Antioxidant Properties and Cellular Health

Glutathione amide exhibits potent antioxidant activity, which is crucial for maintaining cellular health. It helps in mitigating oxidative stress by neutralizing free radicals and reactive oxygen species. The balance between reduced glutathione (GSH) and oxidized glutathione (GSSG) is vital for cellular function; alterations in this balance can indicate oxidative stress levels, which are linked to various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's diseases .

Case Study: Neurodegenerative Diseases

Research indicates that lower levels of glutathione are associated with increased oxidative damage in neurodegenerative diseases. For instance, patients with Alzheimer's disease show significantly reduced GSH levels compared to healthy individuals, suggesting that supplementation with glutathione or its derivatives could be beneficial in managing such conditions .

Immune System Modulation

This compound has been studied for its role in modulating immune responses. It is essential for the proper functioning of immune cells, particularly T lymphocytes. Studies have shown that supplementation can enhance the immune response in individuals with compromised immunity, such as those with HIV/AIDS. Increased levels of intracellular glutathione have been correlated with improved survival rates and better immune function in these patients .

Case Study: HIV/AIDS Management

In clinical trials involving HIV patients, administration of liposomal glutathione led to significant increases in pro-inflammatory cytokines (IL-2, IL-12) and decreases in anti-inflammatory markers (IL-10), demonstrating its potential as an adjunct therapy for enhancing immune responses .

Food Science Applications

This compound is also relevant in food science, where it serves as a natural preservative due to its antioxidant properties. It helps improve the shelf life of food products by preventing oxidative spoilage. Furthermore, it is being explored as a functional ingredient in health foods aimed at enhancing nutritional value and health benefits .

Table: Applications of this compound in Food Science

| Application | Description | Benefits |

|---|---|---|

| Natural Preservative | Prevents oxidative spoilage | Extends shelf life |

| Functional Ingredient | Enhances nutritional profile | Supports health benefits |

| Quality Improvement | Maintains color and flavor | Improves consumer acceptance |

Therapeutic Applications

The therapeutic applications of this compound extend to cancer treatment strategies. Research has indicated that depleting glutathione levels can enhance the efficacy of certain chemotherapeutic agents by increasing oxidative stress within cancer cells, leading to improved treatment outcomes .

Case Study: Cancer Therapy

In studies involving cancer models, the use of glutathione-scavenging nanoparticles has demonstrated enhanced effectiveness of chemotherapy by promoting ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—thereby overcoming resistance mechanisms seen in some tumors .

Biotechnological Innovations

In biotechnology, this compound is utilized for developing biosensors and drug delivery systems. Its ability to interact with various biomolecules makes it a candidate for creating responsive systems that can release therapeutic agents in response to specific cellular environments or stimuli.

Table: Biotechnological Applications of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Biosensors | Used for detecting oxidative stress markers | Early disease detection |

| Drug Delivery Systems | Responsive release based on cellular conditions | Targeted therapy |

Propiedades

Número CAS |

82147-51-1 |

|---|---|

Fórmula molecular |

C10H18N4O5S |

Peso molecular |

306.34 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H18N4O5S/c11-5(10(18)19)1-2-8(16)14-6(4-20)9(17)13-3-7(12)15/h5-6,20H,1-4,11H2,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t5-,6-/m0/s1 |

Clave InChI |

FBCIXVYKFFJYFT-WDSKDSINSA-N |

SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)N)C(C(=O)O)N |

SMILES isomérico |

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)N)[C@@H](C(=O)O)N |

SMILES canónico |

C(CC(=O)NC(CS)C(=O)NCC(=O)N)C(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XCG |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

gamma-L-glutamyl-L-cysteinylglycine amide GASH cpd glutathione amide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.